



Application Note: IBR2-Mediated Degradation of RAD51 for Cancer Therapy

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Compound of Interest		
Compound Name:	IBR2	
Cat. No.:	B2414709	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is frequently overexpressed in various cancers, contributing to therapy resistance. The small molecule **IBR2** has been identified as a potent inhibitor of RAD51, promoting its degradation and thereby sensitizing cancer cells to treatment. This application note provides a detailed overview of the Western blot analysis of **IBR2**-mediated RAD51 degradation, along with protocols for related assays to assess the efficacy of **IBR2**.

Mechanism of Action

IBR2 functions by disrupting the multimerization of RAD51, a critical step for its function in DNA repair.[1] This disruption leads to the poly-ubiquitination of RAD51 and its subsequent degradation through the ubiquitin-proteasome pathway.[2][3] The E3 ubiquitin ligase RFWD3 has been identified as a key mediator in the ubiquitination of RAD51, targeting it for degradation.[4][5][6][7][8] By promoting RAD51 degradation, **IBR2** effectively impairs the HR repair machinery, leading to the accumulation of DNA damage and ultimately, cancer cell death.

Quantitative Analysis of IBR2 on RAD51 Protein Levels



The efficacy of **IBR2** in promoting RAD51 degradation can be quantified by treating cancer cells with varying concentrations of **IBR2** over different time points and analyzing RAD51 protein levels via Western blot.

Cell Line	IBR2 Concentration (μΜ)	Treatment Time (hours)	% RAD51 Reduction (relative to control)	Reference
K562	20	8	~25%	[2][3]
K562	20	16	~50%	[2][3]
K562	20	24	~75%	[2][3]
HeLa	20	24	Significant Reduction	[2][3]
МНСС97Н	10	24	Noticeable Reduction	
МНСС97Н	20	24	Significant Reduction	
Huh7	10	24	Noticeable Reduction	_
Huh7	20	24	Significant Reduction	_

Table 1: Dose-Dependent and Time-Course Effect of **IBR2** on RAD51 Protein Levels. The table summarizes the percentage reduction of RAD51 protein levels in different cancer cell lines upon treatment with **IBR2**.

Experimental Protocols Western Blot Analysis of RAD51 Degradation

This protocol outlines the steps to analyze the degradation of RAD51 in cancer cells treated with IBR2.



Materials:

- Cancer cell lines (e.g., K562, HeLa)
- IBR2 (MedchemExpress)[9]
- RIPA Lysis Buffer (Recipe below)[10][11]
- Protease and Phosphatase Inhibitor Cocktails
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-RAD51 (1:500 1:3000 dilution)[12][13][14]
- Secondary antibody: HRP-conjugated anti-rabbit IgG (1:2000 1:10000 dilution)
- ECL Western Blotting Substrate
- Chemiluminescence detection system

RIPA Lysis Buffer Recipe (100 mL):[10][11]

- 50 mM Tris-HCl, pH 7.4
- 150 mM NaCl
- 1% Triton X-100
- 0.5% Sodium Deoxycholate



- 0.1% SDS
- 1 mM EDTA
- Add protease and phosphatase inhibitors fresh before use.

Procedure:

- Cell Culture and Treatment: Seed cells and allow them to attach overnight. Treat cells with desired concentrations of IBR2 (e.g., 10 μM, 20 μM) or DMSO (vehicle control) for specified time points (e.g., 8, 16, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 μg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C. Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

Ubiquitination Assay for RAD51

This protocol is for the immunoprecipitation of ubiquitinated RAD51 to confirm **IBR2**-induced ubiquitination.



Materials:

- Cells treated with IBR2 and a proteasome inhibitor (e.g., MG132)
- Lysis buffer (as for Western blot)
- Anti-RAD51 antibody or Anti-Ubiquitin antibody
- Protein A/G agarose beads
- Wash buffer (e.g., modified RIPA buffer with lower detergent concentrations)
- Elution buffer (e.g., 2X Laemmli sample buffer)

Procedure:

- Cell Treatment and Lysis: Treat cells with IBR2 for the desired time, adding a proteasome inhibitor (e.g., 10 μM MG132) for the last 4-6 hours of incubation to allow ubiquitinated proteins to accumulate. Lyse the cells as described in the Western blot protocol.
- Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the precleared lysate with the anti-RAD51 antibody or anti-ubiquitin antibody overnight at 4°C with gentle rotation.
- Capture of Immune Complexes: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specific binding.
- Elution and Analysis: Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluate by Western blot using an anti-ubiquitin antibody (if RAD51 was immunoprecipitated) or an anti-RAD51 antibody (if ubiquitin was immunoprecipitated).

MTT Cell Viability Assay

This assay determines the effect of IBR2 on the viability of cancer cells.[15][16][17]



Materials:

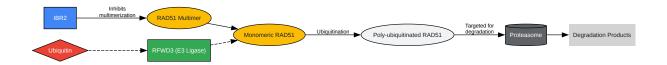
- Cancer cell lines
- IBR2
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- **IBR2** Treatment: Treat the cells with a range of **IBR2** concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- MTT Incubation: After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

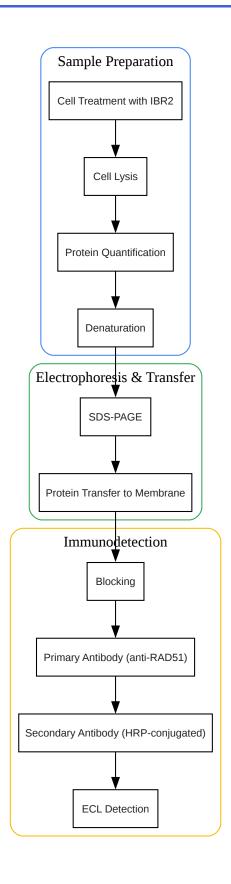




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Caption: IBR2-induced RAD51 degradation pathway.





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Caption: Western blot workflow for RAD51 analysis.



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